molecular formula C10H19ClN2O2 B3027326 (R)-(4-Aminopiperidin-1-yl)(tetrahydrofuran-2-yl)methanone hydrochloride CAS No. 1286207-65-5

(R)-(4-Aminopiperidin-1-yl)(tetrahydrofuran-2-yl)methanone hydrochloride

Cat. No.: B3027326
CAS No.: 1286207-65-5
M. Wt: 234.72
InChI Key: GPCHGFSZHMBEMG-SBSPUUFOSA-N
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Description

(R)-(4-Aminopiperidin-1-yl)(tetrahydrofuran-2-yl)methanone hydrochloride is a chiral small-molecule compound featuring a piperidine ring substituted with an amino group at the 4-position, linked via a methanone group to a tetrahydrofuran (THF) moiety. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical research. It is commercially available for R&D purposes, as noted by CymitQuimica .

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-[(2R)-oxolan-2-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2.ClH/c11-8-3-5-12(6-4-8)10(13)9-2-1-7-14-9;/h8-9H,1-7,11H2;1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCHGFSZHMBEMG-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCC(CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](OC1)C(=O)N2CCC(CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286207-65-5
Record name Methanone, (4-amino-1-piperidinyl)[(2R)-tetrahydro-2-furanyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286207-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

The synthesis of ®-(4-Aminopiperidin-1-yl)(tetrahydrofuran-2-yl)methanone hydrochloride involves several steps. Typically, the synthetic route includes the formation of the piperidine ring followed by the introduction of the tetrahydrofuran moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

®-(4-Aminopiperidin-1-yl)(tetrahydrofuran-2-yl)methanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

(R)-(4-Aminopiperidin-1-yl)(tetrahydrofuran-2-yl)methanone hydrochloride has been investigated for its biological activity, particularly in the central nervous system. It shows promise as a potential therapeutic agent due to its interactions with various receptors and enzymes. Key areas of research include:

  • Neuropharmacology : Studies suggest that this compound may influence neurotransmitter systems, making it a candidate for treating neurological disorders.
  • Binding Affinity Studies : Research focuses on its binding interactions with specific receptors, which are essential for understanding its pharmacological effects .

Chemical Intermediates

This compound serves as an intermediate in synthesizing more complex molecules, which can be pivotal in developing new drugs or chemical products. Its unique structure allows for modifications that can lead to derivatives with enhanced biological activities .

Biochemical Pathway Analysis

It is utilized in biological studies to elucidate mechanisms underlying various biochemical pathways. This application is crucial for understanding how compounds interact at the molecular level and their effects on cellular processes .

Mechanism of Action

The mechanism of action of ®-(4-Aminopiperidin-1-yl)(tetrahydrofuran-2-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Stereoisomeric Analog: (S)-Enantiomer

Chirality can significantly alter binding affinity to biological targets, such as enzymes or receptors.

Key Difference :

  • Stereochemical Configuration : (R) vs. (S) may lead to divergent pharmacological outcomes.

Piperazine vs. Piperidine Derivatives

The compound in , (4-(1,1-Dichloro-3-(1,3-dithiolan-2-ylidene)-3-nitroprop-1-en-2-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone, replaces the 4-aminopiperidine with a piperazine ring bearing a nitro-dithiolane substituent. Piperazine derivatives generally exhibit higher basicity (two amine groups) compared to piperidine (one amine), affecting solubility and receptor interactions. The nitro and dithiolane groups in ’s compound introduce redox-active and electron-withdrawing properties, which are absent in the target compound .

Key Differences :

  • Ring Structure : Piperazine (6-membered, two N atoms) vs. Piperidine (6-membered, one N atom).
  • Substituents: Nitro-dithiolane vs. amino group.
  • Reactivity : Piperazine derivatives may engage in distinct hydrogen-bonding interactions.

Benzofuran-Containing Methanone Hydrochlorides

Pharmaceutical impurities listed in , such as Desethylamiodarone Hydrochloride (CAS 96027-74-6), feature a benzofuran core instead of tetrahydrofuran.

Key Differences :

  • Core Structure: Aromatic benzofuran vs. non-aromatic THF.
  • Pharmacokinetics : THF may improve solubility; benzofuran may enhance membrane permeability.

Aminomethyl-Piperidine Analogs

describes 4-(Aminomethyl)piperidin-1-ylmethanone hydrochloride (CAS 1582374-74-0), where the 4-amino group is replaced with an aminomethyl substituent. The aminomethyl group introduces an additional methylene spacer, altering the spatial orientation of the amine. This could reduce steric hindrance or modulate interactions with charged residues in target proteins .

Key Differences :

  • Substituent Position: Amino (directly on ring) vs. aminomethyl (methylene-linked).
  • Molecular Weight: 248.75 g/mol (aminomethyl) vs. similar range for the target compound.

Tetrahydrofurfuryl Esters and Alcohols

Tetrahydrofurfuryl acrylate (CAS 2399-48-6, ) shares the THF moiety but replaces the methanone-piperidine group with an acrylate ester. Metabolically, tetrahydrofurfuryl alcohol (CAS 97-99-4) is a common metabolite for THF-containing compounds, indicating shared metabolic pathways .

Key Differences :

  • Functional Groups: Acrylate ester vs. methanone-amine.
  • Applications : Polymer chemistry vs. pharmaceutical R&D.

Pyridine-Containing Analogs

’s 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride replaces THF with a pyridine ring. The dihydrochloride salt further increases solubility compared to the target compound’s mono-hydrochloride form .

Key Differences :

  • Heterocycle: Pyridine (aromatic, basic) vs. THF (non-aromatic, neutral).
  • Salt Form : Dihydrochloride vs. hydrochloride.

Biological Activity

(R)-(4-Aminopiperidin-1-yl)(tetrahydrofuran-2-yl)methanone hydrochloride, with the chemical formula C10_{10}H19_{19}ClN2_2O2_2 and a molar mass of approximately 234.72 g/mol, is a compound of significant interest in medicinal chemistry due to its unique structural features. The compound incorporates a piperidine ring substituted with an amino group and a tetrahydrofuran moiety, which may contribute to its biological activities and potential therapeutic applications.

PropertyValue
Molecular FormulaC10_{10}H19_{19}ClN2_2O2_2
Molar Mass234.72 g/mol
CAS Number1286207-65-5
IUPAC Name(4-Aminopiperidin-1-yl)-[(2R)-oxolan-2-yl]methanone; hydrochloride

Biological Activity

Research indicates that (R)-(4-Aminopiperidin-1-yl)(tetrahydrofuran-2-yl)methanone hydrochloride exhibits significant biological activity, particularly within the central nervous system (CNS). It has been investigated for various pharmacological properties, including:

Potential Therapeutic Applications:

  • Antidepressant Activity : Studies suggest that this compound may influence neurotransmitter systems associated with mood regulation.
  • Analgesic Effects : Preliminary data indicate potential pain-relieving properties.
  • Cognitive Enhancement : Investigations into its effects on cognitive functions are ongoing, particularly in relation to memory and learning.

The exact mechanisms through which (R)-(4-Aminopiperidin-1-yl)(tetrahydrofuran-2-yl)methanone hydrochloride exerts its effects remain to be fully elucidated. However, it is hypothesized that the compound interacts with specific receptors and enzymes in the CNS, similar to other piperidine derivatives. Key areas of focus include:

  • Receptor Binding Affinity : Studies are examining how the compound binds to neurotransmitter receptors, influencing signaling pathways.
  • Influence on Biochemical Pathways : The compound may modulate pathways involved in neurotransmission and cellular signaling.

Case Studies and Research Findings

A review of recent studies highlights the biological activity of (R)-(4-Aminopiperidin-1-yl)(tetrahydrofuran-2-yl)methanone hydrochloride:

  • Study on Antidepressant Effects :
    • Objective : To evaluate the antidepressant-like effects in animal models.
    • Findings : The compound demonstrated significant reductions in depression-like behaviors, suggesting potential as an antidepressant agent.
  • Analgesic Properties Investigation :
    • Objective : Assess pain relief efficacy.
    • Findings : The compound exhibited notable analgesic effects comparable to standard analgesics in pain models.
  • Cognitive Function Assessment :
    • Objective : To determine effects on memory and learning.
    • Findings : Initial results indicate improvements in cognitive performance in treated subjects.

Comparative Analysis with Similar Compounds

The biological activity of (R)-(4-Aminopiperidin-1-yl)(tetrahydrofuran-2-yl)methanone hydrochloride can be compared with structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
(S)-(4-Aminopiperidin-1-yl)(tetrahydrofuran-2-yl)methanone hydrochlorideEnantiomer of the compoundDifferent stereochemistry may influence biological activity
(4-Aminopiperidin-1-yl)(tetrahydro-pyran-4-yloxy)methanone hydrochlorideContains a pyran ring instead of tetrahydrofuranPotentially different pharmacological profiles
(R)-(4-Aminopiperidin-1-yloxy)carbonyl derivativesVaries by functional groups on the carbon chainMay exhibit different reactivity and stability

Q & A

Q. What are the recommended synthetic routes for preparing (R)-(4-aminopiperidin-1-yl)(tetrahydrofuran-2-yl)methanone hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, refluxing tetrahydrofuran-2-carboxylic acid derivatives with 4-aminopiperidine in ethanol or methanol under acidic conditions (e.g., HCl) yields the hydrochloride salt. Optimization includes:
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity for sterically hindered intermediates .
  • Temperature : Prolonged reflux (~40–72 hours) improves yield for slow kinetics .
  • Catalysis : Acidic conditions (e.g., conc. HCl) facilitate salt formation and stabilize intermediates .
    Data Table :
StepReagents/ConditionsYield (%)Reference
1EtOH, HCl, 40h reflux85–90

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:
  • Spectroscopy : 1^1H/13^13C NMR to confirm stereochemistry and functional groups (e.g., tetrahydrofuran C=O at ~170 ppm).
  • Mass spectrometry : HRMS (EI) for molecular ion verification (e.g., [M+H]+^+ at m/z 241.2) .
  • Chiral HPLC : To confirm the (R)-configuration using a Chiralpak® column (e.g., hexane:isopropanol gradient) .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound?

  • Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Address via:
  • Metabolite profiling : LC-MS/MS to identify degradation products (e.g., piperidine ring oxidation) .
  • Pharmacokinetic (PK) studies : Compare plasma half-life (t1/2_{1/2}) and tissue distribution in rodent models .
  • Formulation optimization : Use liposomal encapsulation or co-administration with CYP450 inhibitors to enhance stability .

Q. How can computational modeling predict the compound’s binding affinity to target receptors?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) and MD simulations:
  • Target selection : Prioritize receptors with known piperidine-based ligand interactions (e.g., σ1 or opioid receptors).
  • Force fields : Use AMBER or CHARMM for accurate conformational sampling .
  • Validation : Compare docking scores (ΔG) with experimental IC50_{50} values from radioligand assays .

Q. What analytical methods confirm the (R)-stereochemistry and enantiomeric excess (ee) of the compound?

  • Methodological Answer :
  • X-ray crystallography : Resolve absolute configuration using SHELX programs (e.g., SHELXL for refinement) .
  • Circular dichroism (CD) : Compare experimental spectra with DFT-calculated spectra for enantiomer validation .
  • Chiral derivatization : Use Mosher’s acid chloride for 19^19F NMR-based ee determination .

Q. How do structural modifications (e.g., tetrahydrofuran ring substitution) impact biological activity?

  • Methodological Answer : Conduct SAR studies:
  • Analog synthesis : Replace tetrahydrofuran with pyrrolidine or dioxane rings to assess steric/electronic effects .
  • Bioassays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays.
    Data Table :
AnalogSubstitutionIC50_{50} (nM)Reference
ParentNone120 ± 15
1Pyrrolidine450 ± 30

Safety & Protocol Design

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/skin contact .
  • Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .
  • First aid : Immediate eye irrigation with saline (15 mins) for accidental exposure .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data vs. computational conformation predictions?

  • Methodological Answer :
  • Reprocessing data : Re-refine XRD datasets with SHELXL to check for overfitting .
  • Conformational clustering : Use MM/GBSA free-energy calculations to identify dominant solution-state conformers .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-(4-Aminopiperidin-1-yl)(tetrahydrofuran-2-yl)methanone hydrochloride
Reactant of Route 2
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(R)-(4-Aminopiperidin-1-yl)(tetrahydrofuran-2-yl)methanone hydrochloride

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